physicochemical properties of 5-Nitro-2-(m-tolyl)pyridine
physicochemical properties of 5-Nitro-2-(m-tolyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-(m-tolyl)pyridine
Abstract
This technical guide provides a comprehensive framework for the characterization of the . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. Given the absence of extensive published data for this specific molecule, this guide emphasizes the foundational principles and detailed experimental methodologies required to determine its key physicochemical parameters. It offers a narrative that explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will cover the synthesis, purification, and subsequent determination of critical properties including melting point, solubility, lipophilicity (logP), and spectral characteristics (NMR, FT-IR, MS). Furthermore, this guide integrates computational prediction methods as a modern approach to preliminary analysis. The protocols and discussions are grounded in established analytical chemistry principles, providing a robust roadmap for the comprehensive evaluation of this and similar novel chemical entities.
Compound Identity and Structural Elucidation
Before any experimental determination of physicochemical properties can be undertaken, it is imperative to unequivocally define the molecule of interest.
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IUPAC Name: 5-Nitro-2-(3-methylphenyl)pyridine
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Common Name: 5-Nitro-2-(m-tolyl)pyridine
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Molecular Formula: C₁₂H₁₀N₂O₂
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Molecular Weight: 214.22 g/mol
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Chemical Structure:

The structure features a pyridine ring substituted at the 2-position with a meta-tolyl group and at the 5-position with a nitro group. The presence of the basic pyridine nitrogen, the electron-withdrawing nitro group, and the lipophilic tolyl group dictates the compound's physicochemical behavior, influencing its solubility, acidity/basicity, and interactions with biological systems.
Synthesis and Purification
To study the properties of 5-Nitro-2-(m-tolyl)pyridine, a pure sample must first be synthesized and characterized. A plausible and efficient synthetic route is the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Proposed Synthetic Workflow
The synthesis involves the coupling of a halogenated nitropyridine with a tolylboronic acid, catalyzed by a palladium complex.
Caption: Proposed workflow for the synthesis and purification of 5-Nitro-2-(m-tolyl)pyridine.
Experimental Protocol: Suzuki Coupling
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Reaction Setup: To an oven-dried round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), m-tolylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
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Solvent Addition: Add a 4:1 mixture of toluene and water.
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Degassing: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
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Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), under the inert atmosphere.
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Reaction: Heat the mixture to reflux (approximately 85-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and remove the solvent to yield the final product as a solid.
Physicochemical Properties: Experimental Determination
The following sections detail the methodologies for determining the core physicochemical properties.
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.[1]
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Sample Preparation: Finely powder a small amount of the purified 5-Nitro-2-(m-tolyl)pyridine. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
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Determination:
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Rapid Scan: Heat the sample rapidly to get an approximate melting range.
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Slow Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.
Solubility
Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability. A qualitative solubility profile can be established using a range of solvents of varying polarity and pH.[2][3]
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Setup: For each solvent, add approximately 10-20 mg of 5-Nitro-2-(m-tolyl)pyridine to a test tube.
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Solvent Addition: Add 1 mL of the test solvent in portions, agitating vigorously after each addition.
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Observation: Classify the compound as "soluble" (dissolves completely), "partially soluble," or "insoluble."
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Test Solvents:
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Water (polar, neutral)
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5% HCl (aq) (acidic)
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5% NaOH (aq) (basic)
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Ethanol (polar protic)
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Dichloromethane (non-polar)
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Hexane (non-polar)
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Expected Behavior: Due to the polar nitro group and the basic pyridine nitrogen, some aqueous solubility is expected, particularly in acidic solutions where the pyridine nitrogen can be protonated. The tolyl group will contribute to solubility in non-polar organic solvents.
Lipophilicity (logP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating logP.[4][5]
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Standard Preparation: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound.
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Chromatographic System:
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Column: C18 reversed-phase column.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: UV detector set to a wavelength where the compound absorbs (likely in the 254-320 nm range for a nitropyridine).
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-
Procedure:
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Inject the standard compounds and record their retention times (t_R).
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Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.
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Generate a calibration curve by plotting log(k) versus the known logP values of the standards.
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Inject the 5-Nitro-2-(m-tolyl)pyridine sample under the identical conditions, determine its retention time, and calculate its log(k).
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Interpolate the logP of the test compound from the calibration curve.
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Caption: Workflow for logP determination using RP-HPLC.
Computational Property Prediction
Before embarking on lab-intensive experimental work, in silico prediction of physicochemical properties can provide valuable estimates and guide experimental design. Various software packages and online tools can predict properties based on the chemical structure.[6][7]
| Property | Predicted Value (Exemplary) | Significance |
| logP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| pKa (Basic) | 2.0 - 3.5 | The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the nitro group. |
| Polar Surface Area (PSA) | ~65 Ų | Influences membrane permeability and solubility. |
| Aqueous Solubility (logS) | -3.0 to -4.0 | Predicts low to moderate water solubility. |
Note: These are estimated values and should be confirmed experimentally.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR:
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Aromatic Region (7.0-9.5 ppm): Expect complex multiplets for the protons on both the pyridine and tolyl rings. The protons on the nitropyridine ring will be significantly downfield due to the electron-withdrawing nitro group.
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Methyl Region (2.3-2.5 ppm): A singlet corresponding to the three protons of the tolyl methyl group.
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¹³C NMR:
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Aromatic Region (120-160 ppm): Signals for all aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.
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Methyl Region (~21 ppm): A signal for the methyl carbon.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the presence of key functional groups.[8]
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~3100-3000 | Aromatic C-H Stretch | Medium to weak |
| ~1600, ~1480 | Aromatic C=C & C=N Stretch | Medium to strong |
| ~1550-1500 | Asymmetric NO₂ Stretch | Strong, characteristic |
| ~1360-1320 | Symmetric NO₂ Stretch | Strong, characteristic |
| ~850-800 | C-N Stretch | Medium |
The two strong absorption bands for the nitro group are highly diagnostic.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
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Ionization Method: Electrospray Ionization (ESI) is suitable for this polar molecule.
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Expected Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z 215.22.
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Fragmentation: Expect fragmentation patterns involving the loss of the nitro group (NO₂) and cleavage of the bond between the two aromatic rings.
Conclusion
This technical guide has outlined a comprehensive, methodology-driven approach to characterizing the . By providing detailed experimental protocols for synthesis, purification, and the determination of key parameters such as melting point, solubility, and lipophilicity, this document serves as a practical resource for researchers. The integration of spectroscopic analysis and computational prediction ensures a multi-faceted and robust characterization. The principles and workflows described herein are not only applicable to the title compound but can also be adapted for the systematic investigation of other novel small molecules in the drug discovery and development pipeline.
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